molecular formula C11H25ClO6Si B1216580 Etacelasil CAS No. 37894-46-5

Etacelasil

Cat. No.: B1216580
CAS No.: 37894-46-5
M. Wt: 316.85 g/mol
InChI Key: SLZWEMYSYKOWCG-UHFFFAOYSA-N
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Description

Etacelasil, also known as 6-(2-chloroethyl)-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane, is a synthetic organosilicon compound. It is primarily used as a plant growth regulator, specifically as an ethylene releaser. This compound has been utilized in agricultural practices to promote fruit ripening and abscission in various crops such as tomatoes, cherries, apples, grapes, blackberries, peppers, tangerines, and olives .

Preparation Methods

Etacelasil is synthesized through the reaction of silicon tetrachloride with ethylene and ethylene glycol mono-methyl ether. This process involves addition and dehydrochlorination reactions. The synthetic route can be summarized as follows:

    Reaction of Silicon Tetrachloride with Ethylene: Silicon tetrachloride reacts with ethylene to form an intermediate compound.

    Reaction with Ethylene Glycol Mono-Methyl Ether: The intermediate compound then reacts with ethylene glycol mono-methyl ether, resulting in the formation of this compound.

Industrial production methods involve similar synthetic routes but are optimized for large-scale production. The reaction conditions typically include controlled temperatures and pressures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Etacelasil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into simpler silicon-containing compounds.

    Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Etacelasil has a wide range of scientific research applications:

Mechanism of Action

Etacelasil exerts its effects by releasing ethylene, a plant hormone that regulates various physiological processes. The molecular targets of ethylene include ethylene receptors in plant cells, which activate signaling pathways leading to changes in gene expression and cellular responses. These pathways are involved in processes such as fruit ripening, flower senescence, and leaf abscission .

Comparison with Similar Compounds

Etacelasil is unique among ethylene-releasing compounds due to its specific chemical structure and properties. Similar compounds include:

    Ethephon: Another ethylene-releasing compound used in agriculture.

    Ethylene Gas: Direct application of ethylene gas is also used to promote fruit ripening, but it requires specialized equipment and handling.

This compound’s rapid ethylene release and selective action on fruit-stem abscission make it a valuable tool in agricultural practices, distinguishing it from other ethylene-releasing agents .

Properties

IUPAC Name

2-chloroethyl-tris(2-methoxyethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25ClO6Si/c1-13-5-8-16-19(11-4-12,17-9-6-14-2)18-10-7-15-3/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZWEMYSYKOWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](CCCl)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073494
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-chloroethyl)-6-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37894-46-5
Record name Etacelasil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37894-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etacelasil [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037894465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-(2-chloroethyl)-6-(2-methoxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-chloroethyl)-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETACELASIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYC02T2WPD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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